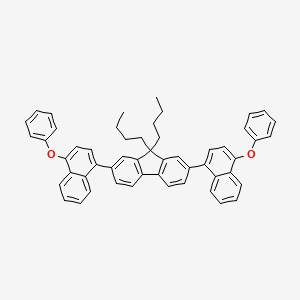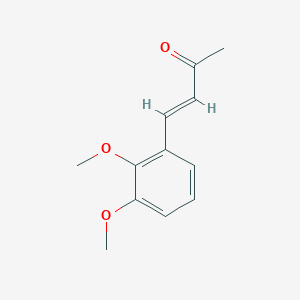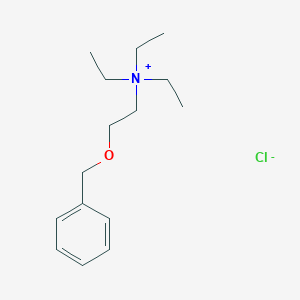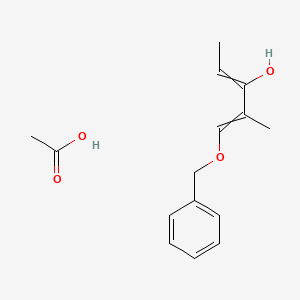![molecular formula C30H22 B12529759 1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene CAS No. 652142-13-7](/img/structure/B12529759.png)
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene is a complex organic compound featuring a unique structure that combines azulene and indene moieties. Azulene, known for its deep blue color, is a non-benzenoid aromatic hydrocarbon, while indene is a bicyclic hydrocarbon. The combination of these two structures results in a compound with intriguing chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene involves several steps, typically starting with the preparation of the azulene and indene precursors. The key synthetic routes include:
Electrophilic Substitution: Azulene undergoes electrophilic substitution reactions due to its electron-rich nature.
Coupling Reactions: The azulene moiety can be coupled with the indene derivative through various coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Chemical Reactions Analysis
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the azulene or indene moieties.
Scientific Research Applications
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene involves its interaction with various molecular targets and pathways:
Electron Donor-Acceptor Interactions: The azulene moiety acts as an electron donor, while the indene moiety can accept electrons, facilitating various redox reactions.
Electrophilic and Nucleophilic Sites: The compound has multiple sites for electrophilic and nucleophilic attacks, allowing it to participate in diverse chemical reactions.
Biological Pathways: In biological systems, the compound may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity.
Comparison with Similar Compounds
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene can be compared with other azulene derivatives and indene-based compounds:
Azulen-1-yldiazenyl Compounds: These compounds contain the azulene moiety and exhibit similar electronic properties but differ in their specific substituents and applications.
Indene Derivatives: Compounds based on the indene structure share some chemical properties but lack the unique electronic characteristics of azulene.
Properties
CAS No. |
652142-13-7 |
|---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(2-azulen-1-yl-2,3-dihydroinden-1-ylidene)methyl]azulene |
InChI |
InChI=1S/C30H22/c1-3-9-21-15-16-24(25(21)12-5-1)20-29-27-14-8-7-11-23(27)19-30(29)28-18-17-22-10-4-2-6-13-26(22)28/h1-18,20,30H,19H2 |
InChI Key |
QCMXQCNXFQXWID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CC2=C3C=CC=CC=C3C=C2)C4=CC=CC=C41)C5=C6C=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
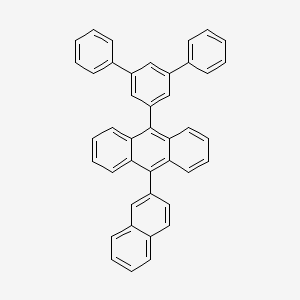
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
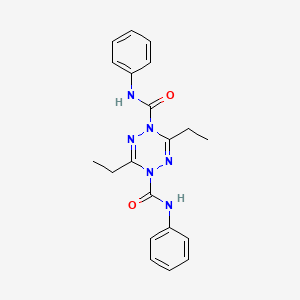
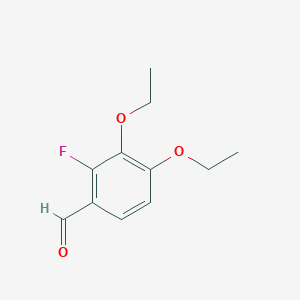
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
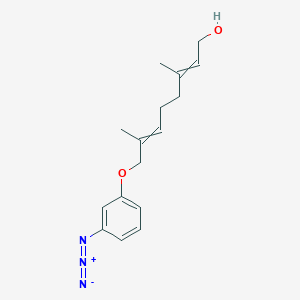
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
